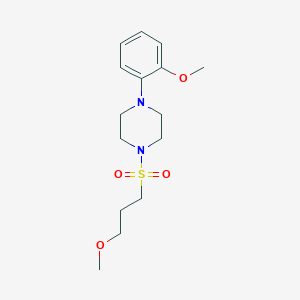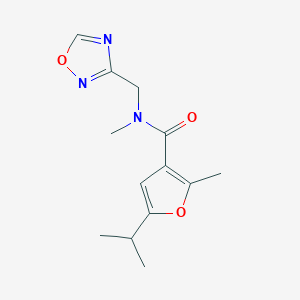![molecular formula C12H15N3O2S B7057843 N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide](/img/structure/B7057843.png)
N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide is a synthetic organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative, such as thiophene-3-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl [5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]methanamine
- 5-((5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide is unique due to the presence of both the 1,2,4-oxadiazole and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-13-11(15-17-8)12(2,3)14-10(16)6-9-4-5-18-7-9/h4-5,7H,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJISWRXCULLVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)(C)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7057774.png)
![N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide](/img/structure/B7057782.png)
![3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one](/img/structure/B7057786.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B7057793.png)
![1-(6,7-dihydro-4H-furo[3,4-c]pyran-1-carbonylamino)-3-(2-methylsulfanylethyl)thiourea](/img/structure/B7057802.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-[2-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7057810.png)
![1-[1-(Cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea](/img/structure/B7057822.png)

![1-N'-cyclopropyl-1-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7057855.png)
![5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide](/img/structure/B7057859.png)
![1,4-Bis[(1-hydroxycyclobutyl)methyl]-1,4-diazepan-6-ol](/img/structure/B7057869.png)
![[3-[(4-Aminopyrimidin-2-yl)methyl-methylamino]pyrrolidin-1-yl]-(3-chlorothiophen-2-yl)methanone](/img/structure/B7057874.png)
![4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide](/img/structure/B7057882.png)
